![molecular formula C9H18ClNO2 B3009636 (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride CAS No. 2228436-07-3](/img/structure/B3009636.png)
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
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Overview
Description
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride, also known as OSU6162, is a chemical compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Scientific Research Applications
Alkaloid Isolation from Gymnotheca Chinensis : Novel oxazoline alkaloids similar to the query compound have been isolated from Gymnotheca chinensis, suggesting potential medicinal and biological applications for these types of compounds (Xiao et al., 2016).
Antiviral Activity : Derivatives of 1-thia-4-azaspiro[4.5]decan-3-ones, structurally related to the query compound, have shown significant activity against human coronavirus and influenza virus, highlighting the potential for developing antiviral drugs using this scaffold (Apaydın et al., 2019).
Synthesis Approaches : Efficient synthesis methods for 8-oxa-2-azaspiro[4.5]decane, a close relative of the query compound, have been developed, which are promising for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).
Spirocyclization Processes : Research into the synthesis of 2-azaspiro[4.5]decanes via spirocyclization processes underscores the chemical versatility and potential application of these compounds in various fields (Diaba et al., 2013).
Antiviral Evaluation of Spirothiazolidinone Derivatives : Further studies on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated strong antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Antitumor Activity of Derivatives : A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, structurally similar to the query compound, have been synthesized and shown moderate to potent activity against various human cancer cell lines, indicating potential in cancer treatment (Yang et al., 2019).
Mechanism of Action
Target of Action
The primary targets of (8-Oxa-2-azaspiro[4Similar compounds have been shown to exhibit biological activity, such as acting as an fgfr4 inhibitor for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-hsd1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular target .
Biochemical Pathways
The biochemical pathways affected by (8-Oxa-2-azaspiro[4Given the potential targets mentioned above, it is likely that the compound affects pathways related to cell growth and proliferation, metabolism, and hormone regulation .
Result of Action
The molecular and cellular effects of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride’s action would depend on its specific targets and mode of action. Given the potential targets mentioned above, the compound could potentially inhibit cell growth and proliferation, alter metabolic processes, or modulate hormone levels .
properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTDSXMBMZNEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride |
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